molecular formula C₆¹³C₃H₂₃NO₃Si B1161019 3-​Aminopropyltriethoxy​silane-13C3

3-​Aminopropyltriethoxy​silane-13C3

Cat. No.: B1161019
M. Wt: 224.35
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Organosilanes in Tailored Material Design and Surface Engineering

Organosilanes, such as 3-Aminopropyltriethoxysilane (B1664141) (APTES), are a class of chemical compounds that act as molecular bridges between inorganic and organic materials. chemicalbook.com This unique capability stems from their dual functionality: a silicon-containing end that can form strong covalent bonds with inorganic substrates like silica (B1680970), glass, and metal oxides, and an organic functional group that can interact or react with polymers, biomolecules, or other organic matrices. chemicalbook.comsigmaaldrich.com This dual nature makes them indispensable as coupling agents, adhesion promoters, and surface modifiers in a vast array of applications, including:

Composite Materials: Enhancing the compatibility and adhesion between reinforcing fillers (e.g., glass fibers, silica nanoparticles) and polymer matrices, leading to improved mechanical properties.

Biomaterials: Functionalizing surfaces to promote cell adhesion, immobilize enzymes, or create biocompatible coatings on medical implants. sigmaaldrich.com

Corrosion Protection: Forming protective silane (B1218182) films on metal surfaces to prevent corrosion. chemicalbook.com

Microelectronics: Modifying the surface of silicon wafers and other components.

The ability to tailor the organic functionality of the silane allows for the precise engineering of surface properties, such as hydrophobicity, reactivity, and biocompatibility. APTES, with its terminal amine group, is particularly valuable for introducing reactive sites for further chemical modifications. chemicalbook.com

Role of Isotopic Labeling (¹³C) in Elucidating Reaction Pathways and Structural Dynamics

While standard analytical techniques can provide valuable information about the bulk properties of materials, understanding the behavior of molecules at the interface often requires more sophisticated methods. Isotopic labeling, specifically with stable isotopes like Carbon-13 (¹³C), provides a non-invasive and highly specific way to track molecules and probe their environment. nih.gov

By selectively replacing the naturally abundant ¹²C atoms with ¹³C at specific positions within the 3-aminopropyl chain of APTES, researchers can utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to gain unprecedented insights. researchgate.netresearchgate.net Solid-state NMR, in particular, is a powerful tool for studying the structure and dynamics of molecules on solid surfaces. nih.gov

The key advantages of using ¹³C labeling in conjunction with NMR spectroscopy include:

Signal Enhancement and Specificity: The ¹³C nucleus is NMR-active, and by enriching its presence in the molecule of interest, the signal-to-noise ratio in the NMR spectrum is significantly improved. This allows for the detection of the labeled molecules even at low concentrations on a surface.

Tracking Reaction Mechanisms: Researchers can follow the chemical transformations of the aminopropyl group during surface reactions, polymerization, or thermal treatment by monitoring the changes in the ¹³C NMR chemical shifts.

Probing Molecular Conformation and Dynamics: The chemical shifts and relaxation times of the ¹³C nuclei are sensitive to their local environment and mobility. This allows for the determination of the conformation of the grafted silane molecules (e.g., whether they are standing up or lying down on the surface) and their degree of motional freedom. nih.gov

Scope of Academic Research on 3-Aminopropyltriethoxysilane-13C3

While the unlabeled form of APTES has been extensively studied, the use of 3-Aminopropyltriethoxysilane-13C3 is found in more specialized academic research focused on obtaining a precise molecular-level understanding of interfacial phenomena. The primary application of this isotopically labeled compound is as a probe in spectroscopic studies, most notably solid-state NMR.

Detailed Research Findings:

Research utilizing ¹³C labeled organosilanes, including analogs of APTES, aims to answer fundamental questions about their behavior at interfaces. For instance, solid-state NMR studies on similar systems have been used to characterize the surface species formed after grafting onto silica. nih.gov The distinct chemical shifts of the carbon atoms in the propyl chain provide a signature to identify the state of the molecule.

Table 1: Representative ¹³C NMR Chemical Shifts for the Aminopropyl Group in a Silane-Modified Silica System. (Note: Data is representative of aminopropylsilanes and may vary slightly for 3-Aminopropyltriethoxysilane-13C3 depending on the specific environment.)
Carbon AtomTypical Chemical Shift Range (ppm)Information Provided
C1 (-CH₂-Si)~9-15Confirms the attachment of the propyl chain to the silicon atom and provides information about the local electronic environment near the silica surface.
C2 (-CH₂-)~20-27Sensitive to the conformation and packing of the alkyl chains. Changes in this shift can indicate different surface coverages or interactions with neighboring molecules.
C3 (-CH₂-NH₂)~42-45Directly probes the environment of the terminal amine group, revealing its involvement in hydrogen bonding, protonation state, or subsequent chemical reactions.

By using 3-Aminopropyltriethoxysilane-13C3, where all three carbons of the propyl chain are ¹³C, researchers can simultaneously monitor all parts of the organic chain, providing a comprehensive picture of its structure and behavior. This is particularly valuable for:

Quantifying Surface Coverage: The intensity of the ¹³C NMR signals can be correlated with the number of molecules on the surface, allowing for a quantitative assessment of grafting density.

Investigating Hydrolysis and Condensation: The reaction of the ethoxy groups with surface hydroxyls and with each other can be indirectly studied by observing the effect on the propyl chain's conformation and mobility.

Studying Interactions with Polymers: In composite materials, ¹³C labeling allows for the direct observation of the interactions between the aminopropyl group of the silane and the surrounding polymer matrix.

While specific published studies solely focused on 3-Aminopropyltriethoxysilane-13C3 are not widespread, its availability as a research chemical indicates its use in highly specialized studies within materials science and surface chemistry. biomall.in The principles and techniques described above form the foundation for the types of research where this compound would be an invaluable tool.

Properties

Molecular Formula

C₆¹³C₃H₂₃NO₃Si

Molecular Weight

224.35

Synonyms

3-(Triethoxysilyl)-1-propanamine-13C3;  (3-Aminopropyl)triethoxylsilane-13C3;  (3-Aminopropyl)triethoxysilane-13C3;  (Aminopropyl)triethoxysilane-13C3;  (γ-Aminopropyl)triethoxylsilane-13C3;  (γ-Aminopropyl)triethoxysilane-13C3;  3-(Triethoxysilanyl)propyl

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

Routes for 3-Aminopropyltriethoxysilane (B1664141) Synthesis

The industrial synthesis of 3-Aminopropyltriethoxysilane (APTES) is accomplished through several established chemical pathways. One common industrial method involves the direct amination of γ-chloropropyltriethoxysilane. In this process, γ-chloropropyltriethoxysilane is reacted with liquid ammonia, resulting in the formation of APTES and ammonium (B1175870) chloride as a byproduct. chemicalbook.com The reaction is typically carried out over several hours, after which the crude product is separated from the solid ammonium chloride by centrifugation and purified by vacuum distillation. chemicalbook.com

Another significant synthetic route is the hydrosilylation of allylamine (B125299) with triethoxysilane (B36694). This addition reaction is facilitated by a catalyst, often a platinum-based one like chloroplatinic acid. google.com The process involves the addition of the silicon-hydride bond across the carbon-carbon double bond of allylamine, yielding the desired aminopropyl-functionalized silane (B1218182). google.com

A third approach involves the reduction of γ-cyanopropyltriethoxysilane. This precursor is synthesized by the cyanoethylation of triethoxysilane, a reaction that can be catalyzed by various organic bases. researchgate.net The subsequent reduction of the nitrile group to a primary amine yields APTES. However, this method can be technologically demanding and costly due to the synthesis of the cyanoethyl triethoxysilane precursor and the hydrogenation process itself. google.com

Finally, APTES can be synthesized via a co-condensation reaction, particularly in the context of creating functionalized silica (B1680970) particles. This method, often a variation of the Stöber process, involves the simultaneous hydrolysis and condensation of tetraethoxysilane (TEOS) and APTES. acs.org This approach is primarily used for surface functionalization rather than for producing pure, bulk APTES.

Synthetic RouteReactantsCatalyst/ConditionsByproducts
Ammonolysisγ-chloropropyltriethoxysilane, Liquid Ammonia6-hour reaction timeAmmonium chloride
HydrosilylationTriethoxysilane, AllylamineChloroplatinic acidNone specified
Reduction of Nitrileγ-cyanopropyltriethoxysilane, Reducing Agent (e.g., H₂)Hydrogenation catalystVaries with reducing agent
Co-condensationTetraethoxysilane (TEOS), APTESAmmonia, Ethanol (B145695), WaterEthanol

Isotopic Enrichment Techniques for ¹³C₃ Incorporation

The introduction of three carbon-13 atoms into the propyl chain of 3-aminopropyltriethoxysilane requires a synthetic strategy that begins with a ¹³C₃-labeled precursor. While a direct synthesis for the ¹³C₃ variant is not widely documented, the methodology can be inferred from established isotopic labeling techniques and syntheses of singly-labeled APTES. researchgate.netnih.gov

A feasible strategy would commence with a three-carbon molecule that is fully labeled with ¹³C. For instance, a starting material like 1,2,3-¹³C₃-propanol or a derivative thereof could be used. This labeled precursor would then undergo a series of reactions to introduce the amine functionality and the triethoxysilyl group.

One published method for synthesizing singly-labeled [(3-¹³C)-3-aminopropyl]triethoxysilane starts with potassium (¹³C)cyanide, which is used to prepare (1-¹³C)acrylonitrile. researchgate.net This labeled acrylonitrile (B1666552) then serves as the scaffold onto which the silane is built. Extrapolating from this, a synthesis for the ¹³C₃ analogue would likely involve a starting material where all three carbons of a propyl precursor are ¹³C. For example, a reaction sequence could begin with ¹³C₃-labeled acrylonitrile, which is then subjected to hydrosilylation with triethoxysilane, followed by the reduction of the nitrile group to an amine.

The general principle of isotopic labeling relies on incorporating stable, heavy isotopes like ¹³C into molecules to be used as tracers or for analysis, particularly in NMR spectroscopy and mass spectrometry. nih.govnih.gov The enrichment process itself involves using starting materials where the natural abundance of ¹³C (approximately 1.1%) has been synthetically increased to over 99%. researchgate.net

Hypothetical ¹³C₃ Incorporation Strategy:

StepDescriptionPrecursor ExampleKey Transformation
1Synthesis of Labeled Building Block1,2,3-¹³C₃-AcrylonitrileIntroduction of the ¹³C₃ chain
2HydrosilylationTriethoxysilaneFormation of C-Si bond
3ReductionCatalytic HydrogenationConversion of nitrile to amine

Purification and Characterization of Labeled Precursors

The purification and characterization of isotopically labeled precursors are critical steps to ensure the final product's chemical purity and confirm successful isotopic enrichment. Following synthesis, the crude ¹³C₃-labeled APTES would require purification to remove unreacted starting materials, catalysts, and byproducts. chemicalbook.com Vacuum distillation is a standard method for purifying the final APTES product, separating it based on boiling point. chemicalbook.com For intermediates during the synthesis, chromatographic techniques such as column chromatography may be employed. nih.govnih.gov

Characterization relies on a combination of analytical techniques. Mass Spectrometry (MS) is essential for confirming the incorporation of the ¹³C labels. By comparing the mass spectrum of the labeled compound to its unlabeled counterpart, the increase in molecular weight corresponding to the three ¹³C atoms can be verified. nih.gov This technique provides clear evidence of successful isotopic enrichment. nih.govnih.gov

Analytical TechniquePurposeExpected Observation for ¹³C₃-APTES
Mass Spectrometry (MS)Confirm isotopic enrichment and molecular weight.A molecular ion peak shifted by +3 m/z units compared to unlabeled APTES.
¹H NMR SpectroscopyConfirm overall chemical structure and proton environments.Spectrum consistent with the aminopropyltriethoxysilane structure.
¹³C NMR SpectroscopyConfirm the presence and location of ¹³C labels.Greatly enhanced signals for the three carbons of the propyl chain.

Mechanistic Investigations of Silane Reactivity and Interfacial Interactions Utilizing 13c3 Tracers

Hydrolysis and Condensation Kinetics of Alkoxysilane Groups

The hydrolysis of alkoxysilanes can be initiated in acidic, alkaline, or neutral conditions. nih.govnih.gov The rate of hydrolysis is influenced by the molecular structure, solvent properties, and the presence of catalysts. nih.gov For aminosilanes like APTES, the amine group itself can act as an intramolecular catalyst for the hydrolysis of the O-Si-O linkage. nih.gov The kinetics of these reactions are often followed using ¹H, ¹³C, and ²⁹Si NMR spectroscopy. nih.govnii.ac.jp

¹³C NMR spectroscopy is particularly useful for monitoring the hydrolysis process by observing the changes in the chemical shifts of the ethoxy group carbons. As hydrolysis proceeds, the signals corresponding to the -OCH₂- (around 58 ppm) and -CH₃ (around 18 ppm) carbons of the ethoxy groups diminish, while signals for the liberated ethanol (B145695) appear.

The subsequent condensation of silanol (B1196071) groups is more complex, leading to the formation of various oligomeric and polymeric structures, including linear chains and cyclic species. researchgate.netresearchgate.net The formation of these condensed structures can also be tracked by ¹³C NMR, as the chemical environment of the propyl chain carbons (α, β, and γ to the silicon atom) is altered. For instance, solid-state ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR can distinguish between different surface structures, from isolated molecules to heavily condensed films. researchgate.net The steric hindrance of the aminopropyl group tends to favor the formation of linear chains and 8-membered cyclic siloxanes over highly cross-linked three-dimensional networks. researchgate.net

Table 1: General Reaction Steps in APTES Hydrolysis and Condensation

Step Reaction Description
1. Hydrolysis R-Si(OEt)₃ + 3H₂O → R-Si(OH)₃ + 3EtOH Ethoxy groups are replaced by hydroxyl groups, forming a silanetriol and releasing ethanol. mdpi.com
2. Condensation (Water producing) 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O Two silanol groups react to form a siloxane bond and a water molecule.

| 3. Condensation (Alcohol producing) | R-Si(OH)₃ + R-Si(OEt)₃ → (HO)₂Si(R)-O-Si(R)(OEt)₂ + EtOH | A silanol group reacts with an ethoxy group to form a siloxane bond and an ethanol molecule. |

Adsorption and Grafting Mechanism on Diverse Substrate Surfaces

APTES is widely used to functionalize surfaces like silica (B1680970), titania, and other metal oxides by forming a stable, covalently bonded organic layer. wikipedia.orgchemicalbook.com The process, known as silanization, modifies the surface properties, for instance by introducing reactive amine groups. chemicalbook.com The mechanism of adsorption and grafting is a multi-step process involving physisorption, covalent bond formation, and intermolecular cross-linking.

Covalent Bonding Formation

The primary mechanism for durable surface modification is the formation of covalent siloxane (Si-O-Substrate) bonds between the silane (B1218182) and hydroxyl groups present on the substrate surface. researchgate.netnist.gov This reaction typically occurs after the initial hydrolysis of the APTES ethoxy groups to silanols. mdpi.com These silanols can then condense with the surface hydroxyls (e.g., Si-OH on a silica surface) to form a stable, covalent linkage, releasing a molecule of water. nist.gov

Solid-state NMR techniques, including ²⁹Si and ¹³C CP/MAS NMR, are invaluable for providing direct evidence of this covalent bond formation. acs.org ²⁹Si NMR can distinguish between unreacted silanols, and silicon atoms bonded to one (T¹), two (T²), or three (T³) other silicon atoms through oxygen, providing a quantitative measure of condensation and surface bonding. acs.org ¹³C NMR complements this by characterizing the organic layer. researchgate.netacs.org Upon covalent attachment to a surface, the chemical shifts of the propyl chain carbons in the ¹³C NMR spectrum can change due to the altered electronic environment and restricted mobility, confirming the grafting process. acs.org Studies have shown that the reaction of amino groups can also affect the chemical shifts of the carbon atoms in the propyl chain, causing peaks in the ¹³C CP/MAS NMR spectra to split. acs.org

Hydrogen Bonding and Electrostatic Interactions at Interfaces

Before the formation of covalent bonds, and in parallel with it, non-covalent interactions play a crucial role in the adsorption of APTES onto surfaces. The primary amine group of the APTES molecule is a key player in these interactions. It can form hydrogen bonds with surface hydroxyl groups. researchgate.net On some metal oxide surfaces, the amine group can also form complexes. researchgate.net

Furthermore, the amine group has a basic character and can be protonated (-NH₃⁺) in aqueous solutions or on acidic surfaces. This positive charge can lead to strong electrostatic interactions with negatively charged surfaces (e.g., silica above its isoelectric point). These electrostatic forces can help to attract and orient the silane molecules at the interface, facilitating subsequent covalent bond formation.

¹³C solid-state NMR can provide evidence for these interactions. The chemical shifts of the carbons in the propyl chain, especially the carbon adjacent to the amine group (γ-carbon), are sensitive to the protonation state and hydrogen bonding environment of the amine. acs.orgresearchgate.net

Influence of Solvent and Reaction Conditions on Grafting Density and Orientation

The quality, density, and orientation of the grafted APTES layer are highly dependent on the reaction conditions. Key parameters include the type of solvent, water content, silane concentration, temperature, and reaction time. mdpi.com

Grafting in anhydrous organic solvents like toluene (B28343) generally leads to the formation of more stable and uniform monolayers. mdpi.com This is because the hydrolysis reaction is limited to the small amount of water adsorbed on the substrate surface, which favors direct silane-surface reactions over silane-silane self-condensation in solution. In contrast, grafting from aqueous or alcohol-based solutions can lead to the formation of thicker, oligomeric, and potentially less organized multilayers due to significant hydrolysis and self-condensation of APTES in the bulk solution before surface attachment. researchgate.net

The concentration of the silane is another critical factor. Higher concentrations can lead to increased grafting density but also risk the formation of undesirable multilayers and agglomeration. mdpi.com Temperature also plays a significant role; elevated temperatures can promote the formation of stable covalent siloxane bonds by providing the activation energy for the condensation reaction and disrupting weaker hydrogen bonds. mdpi.com However, excessively high temperatures can lead to the decomposition of the grafted organic layer. acs.org Solid-state NMR studies have been instrumental in correlating these reaction conditions with the final structure of the grafted layer, revealing, for example, how different coupling environments result in surface structures varying from isolated molecules to heavily condensed films. researchgate.net

Long-Term Stability and Degradation Pathways of Grafted Layers

The long-term stability of APTES-grafted layers is critical for the performance of the modified materials. The primary bond responsible for adhesion is the siloxane (Si-O-Si) linkage, both between the silane and the substrate and between adjacent silane molecules. nist.gov This bond, however, is susceptible to hydrolysis, especially in aqueous or humid environments, which can lead to the degradation of the grafted layer and loss of function. researchgate.netnist.gov

The stability of the silane layer is influenced by the density and structure of the siloxane network. A well-formed, cross-linked network with multiple covalent bonds to the surface (i.e., bidentate or tridentate linkages) is generally more resistant to hydrolysis than a layer with predominantly monodentate linkages. researchgate.net Dipodal silanes, which have two silicon atoms, have been shown to offer improved resistance to hydrolysis due to their ability to form more bonds with the substrate. researchgate.net

Systematic investigations into the stability of silane layers under various conditions (e.g., in nanoconfined systems) have highlighted that the deposition method significantly impacts long-term performance. rsc.org For instance, vapor-phase deposition can yield more reproducible and stable surface modifications compared to liquid-phase methods in certain applications. rsc.org

Tracking the degradation of these layers can be accomplished using surface-sensitive techniques. ¹³C solid-state NMR could, in principle, be used to monitor the long-term chemical integrity of the aminopropyl chain. Changes in the NMR spectrum over time, such as the appearance of new peaks or changes in peak intensities, could indicate chemical degradation or rearrangement of the organic layer.

Table 2: Summary of Compound Names

Compound Name Abbreviation/Synonym
3-Aminopropyltriethoxysilane (B1664141) APTES, APS
Tetraethoxysilane TEOS
Toluene -
Ethanol -
Water -
γ-methacryloxypropyl trimethoxy silane MPS
γ-diethylenetriaminopropyl trimethoxy silane TAS
γ-aminopropyltrimethoxysilane APTMS

Advanced Spectroscopic Characterization of 3 Aminopropyltriethoxysilane 13c3 Modified Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for elucidating the molecular structure and dynamics of silane-modified systems. The use of 3-Aminopropyltriethoxysilane-13C3 offers distinct advantages, particularly in enhancing the sensitivity and resolution of ¹³C NMR experiments.

Solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is indispensable for characterizing the structure and bonding of 3-Aminopropyltriethoxysilane-13C3 once it is immobilized on a solid substrate, such as silica (B1680970) or metal oxides. The ¹³C labeling of the propyl chain (C1, C2, C3) overcomes the low natural abundance of ¹³C, yielding strong and easily detectable signals for the surface-bound species even at low functionalization densities.

The CP/MAS technique enhances the signal of the less abundant carbon nuclei by transferring magnetization from the more abundant protons, to which they are dipolar coupled. The resulting spectrum provides detailed information on the local chemical environment of each carbon atom in the propyl chain. For instance, changes in the chemical shifts of the C1 (α-carbon, adjacent to Si) and C3 (γ-carbon, adjacent to N) atoms can indicate the extent of condensation of the ethoxy groups and the protonation state or intermolecular interactions of the terminal amine group, respectively. researchgate.net Studies on analogous unlabeled aminopropylsilanes show distinct resonances for the propyl carbons, which are broadened compared to their liquid-state counterparts due to the restricted mobility on the surface. researchgate.net The bonding mode of the silane (B1218182) to the surface—whether it is mono-, bi-, or tridentate—can also influence the chemical shifts of the α-carbon. researchgate.net The reaction of the surface amino groups may lead to a splitting of peaks in the ¹³C CP/MAS NMR spectra, reflecting different chemical environments. researchgate.net

Table 1: Representative Solid-State ¹³C NMR Chemical Shifts for APTES on a Silica Surface. Note: Chemical shifts for 3-Aminopropyltriethoxysilane-13C3 are expected to be nearly identical to the unlabeled compound, but with significantly higher signal intensity for C1, C2, and C3.

Carbon AtomTypical Chemical Shift (ppm)Notes
C1 (-CH₂-Si)~10Sensitive to the degree of siloxane bond (Si-O-Si) formation.
C2 (-CH₂-)~20-25Generally less sensitive to end-group interactions.
C3 (-CH₂-N)~43Sensitive to the protonation state and hydrogen bonding of the amine group.
Ethoxy (-OCH₂)~59Signal decreases or disappears upon hydrolysis and condensation.
Ethoxy (-CH₃)~18Signal decreases or disappears upon hydrolysis and condensation.

Liquid-state ¹³C NMR is a powerful method for monitoring the chemical transformations of 3-Aminopropyltriethoxysilane-13C3 in solution. This includes tracking the kinetics of hydrolysis and condensation reactions or its participation in subsequent chemical modifications. The intense signals from the ¹³C-labeled propyl chain allow for real-time monitoring of reactions even at low concentrations. nih.gov

During the hydrolysis of the triethoxy groups to form silanols, followed by their condensation to form siloxane oligomers, the chemical environment of the propyl chain carbons changes. These changes are reflected in their ¹³C chemical shifts. By acquiring spectra over time, the disappearance of the reactant signals and the appearance of product signals can be quantified to determine reaction rates. unina.it For example, monitoring the reaction between APTES and another molecule via the amine group would show distinct shifts in the C3 (γ-carbon) signal, confirming the formation of a new covalent bond. unina.it

Table 2: Representative Liquid-State ¹³C NMR Chemical Shifts for APTES Monomer. Note: The ¹³C labeling in 3-Aminopropyltriethoxysilane-13C3 dramatically increases the intensity of the C1, C2, and C3 signals, facilitating reaction monitoring.

Carbon AtomChemical Shift (ppm)
C1 (-CH₂-Si)~8.0
C2 (-CH₂-)~27.5
C3 (-CH₂-N)~45.5
Ethoxy (-OCH₂)~58.4
Ethoxy (-CH₃)~18.3

Two-dimensional (2D) Heteronuclear Correlation (HETCOR) NMR spectroscopy is a sophisticated technique used to establish correlations between covalently bonded ¹H and ¹³C nuclei. In the context of 3-Aminopropyltriethoxysilane-13C3 modified systems, ¹H-¹³C HETCOR is particularly insightful for confirming spectral assignments and probing the spatial proximity and interactions between the aminopropyl chain and its surroundings. tecmag.com

In a typical HETCOR spectrum, a cross-peak appears at the coordinates of the ¹H chemical shift and the ¹³C chemical shift of the nuclei that are directly bonded. tecmag.com The ¹³C labeling ensures strong cross-peaks for the propyl chain, which can be used to unambiguously assign the corresponding proton resonances. Furthermore, advanced HETCOR experiments can be tailored to probe longer-range correlations (over 2-3 bonds), providing crucial information about the conformation of the propyl chain on the surface. meihonglab.com By analyzing through-space correlations (via Nuclear Overhauser Effect, NOE), it is possible to identify intermolecular interactions between the protons of the silane and adjacent molecules, such as solvent, polymer matrices, or other surface species. mdpi.com This provides a detailed picture of the molecular-level organization and interfacial structure.

Quantitative NMR (qNMR) provides a highly accurate method for determining the amount of a substance in a sample. For systems modified with 3-Aminopropyltriethoxysilane-13C3, qNMR can be used to precisely measure the surface density of the grafted silane. A common approach involves the complete digestion of the modified solid substrate (e.g., silica nanoparticles) in a suitable reagent (e.g., NaOD in D₂O), which releases the aminopropyl siloxane molecules into the solution. andreas-brinkmann.net

An internal standard with a known concentration is added to the resulting solution. By comparing the integrated intensity of the sharp, well-resolved signals from the ¹³C-labeled propyl chain to the integral of the standard's signal, the exact amount of silane that was on the surface can be calculated. andreas-brinkmann.net The exceptional signal-to-noise ratio afforded by the ¹³C enrichment allows for a much higher degree of precision and a lower limit of quantification compared to performing the same measurement on an unlabeled analogue. This makes ¹³C qNMR an ideal method for validating surface coverage, assessing batch-to-batch consistency, and studying the stability of the functionalized layer over time. andreas-brinkmann.net

Fourier Transform Infrared (FTIR) Spectroscopy and Raman Spectroscopy with Isotopic Shifts

Vibrational spectroscopy techniques like FTIR and Raman are highly sensitive to the chemical bonds and functional groups present in a sample. When analyzing systems modified with 3-Aminopropyltriethoxysilane-13C3, the key advantage is the ability to observe isotopic shifts. Replacing ¹²C with the heavier ¹³C isotope in the propyl chain alters the reduced mass of the vibrating chemical bonds (e.g., C-C, C-N, C-H). This mass increase leads to a predictable decrease in the vibrational frequency (a shift to a lower wavenumber) for modes involving the labeled carbon atoms.

This isotopic shift serves as a definitive tool for assigning specific absorption bands or Raman peaks to the aminopropyl moiety. In complex systems where signals from a substrate or matrix might overlap with those of the silane, observing these shifts upon isotopic labeling provides unambiguous confirmation of the presence and structure of the APTES layer. For example, modes such as the C-C and C-N stretching vibrations are expected to show a noticeable shift, helping to distinguish them from other spectral features. Computational studies on similar molecules suggest that while intermolecular interactions can be significant, a monomer model often provides a reasonable description for interpreting IR and Raman spectra. mdpi.comnih.gov

Table 3: Characteristic Vibrational Modes for APTES and the Expected Effect of ¹³C3 Labeling.

Vibrational ModeTypical Wavenumber (cm⁻¹)Expected Isotopic Shift with ¹³C3 Labeling
N-H Stretching (amine)3300 - 3400No significant shift
C-H Stretching (propyl & ethoxy)2850 - 2980Small to moderate downward shift
N-H Bending (amine)~1600Small shift (indirectly affected)
C-H Bending (propyl & ethoxy)1370 - 1470Moderate downward shift
C-N Stretching~1120Significant downward shift
Si-O-C Stretching1080 - 1100No significant shift
C-C Stretching (propyl chain)950 - 1050Significant downward shift
Si-O-Si Stretching (condensed)1000 - 1100No significant shift

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. It is a critical tool for confirming the successful grafting of 3-Aminopropyltriethoxysilane-13C3 onto a substrate.

After the silanization process, XPS survey scans will reveal the presence of silicon (Si 2p), carbon (C 1s), oxygen (O 1s), and, crucially, nitrogen (N 1s), which is unique to the aminopropylsilane (B1237648) and confirms its presence on the surface. spm.com.cnnih.gov High-resolution scans of these elemental regions provide information about the chemical bonding. The C 1s spectrum can be deconvoluted to identify carbons in different environments (C-Si, C-C, C-N). The N 1s spectrum confirms the presence of the amine group, and its binding energy can indicate whether the amine is in a free (-NH₂) or protonated (-NH₃⁺) state. The Si 2p spectrum helps to characterize the siloxane (Si-O-Si) network formed on the surface. nih.gov

It is important to note that XPS is not sensitive to the isotopic composition of the elements. Therefore, the XPS spectra of 3-Aminopropyltriethoxysilane-13C3 will be identical to those of its unlabeled counterpart. The value of XPS lies in its ability to provide quantitative elemental analysis of the surface, which can be used to calculate the thickness and coverage of the silane layer. spm.com.cnunica.it

Table 4: Typical XPS Binding Energies for an APTES-Modified Surface.

Element (Core Level)Typical Binding Energy (eV)Information Provided
C 1s~285.0 - 288.0Presence of C-C/C-H, C-N, C-O bonds.
N 1s~399.5 - 401.5Confirms presence of amine; binding energy indicates chemical state (free amine vs. protonated).
O 1s~532.0 - 533.0Originates from the substrate (e.g., SiO₂) and the siloxane (Si-O-Si) network.
Si 2p~102.0 - 103.5Confirms presence of silicon; binding energy indicates Si-O-Si or Si-O-C bonds.

Thermogravimetric Analysis (TGA) for Organic Content Quantification

Thermogravimetric Analysis (TGA) is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is widely employed to quantify the amount of organic material, such as 3-Aminopropyltriethoxysilane (B1664141) (APTES), grafted onto inorganic substrates. The analysis provides crucial information on the thermal stability of the modified material and the grafting density of the silane layer.

The procedure involves heating the APTES-modified material at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature. A typical thermogram for an APTES-modified substrate shows distinct regions of weight loss. An initial weight loss at temperatures below approximately 150°C is generally attributed to the desorption of physically adsorbed water and solvents. The primary weight loss region of interest for quantifying the silane occurs at higher temperatures, typically between 200°C and 600°C, which corresponds to the thermal decomposition and degradation of the covalently bound APTES molecules.

By calculating the percentage of mass loss in this specific temperature range, researchers can determine the organic content of the sample. This value can then be used to calculate the grafting density, often expressed as the number of molecules per square nanometer of the substrate surface. This quantification is vital for understanding and controlling the surface modification process, as the density of the amine functional groups can significantly influence the material's subsequent performance. TGA is often used in conjunction with other techniques like elemental analysis to verify the quantification of the silane binding.

Table 1: TGA Findings for APTES-Modified Materials

Substrate Material Temperature Range for APTES Decomposition (°C) Reported Weight Loss due to APTES (%) Reference
Boehmite Nanoparticles Not specified Up to ~15% depending on conditions scihorizon.com
Zinc Oxide Nanoparticles ~200 - 600 13.2 nih.gov
Magnetite Nanoparticles ~200 - 600 ~11 wikipedia.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological Analysis

Electron microscopy techniques are indispensable for visualizing the impact of surface modification on the morphology and structure of materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. In the context of APTES-modified systems, SEM is used to:

Assess Surface Morphology: It can reveal changes in the surface texture or roughness of a substrate after silanization.

Evaluate Particle Dispersion: For composite materials, SEM images of fracture surfaces can show how well APTES-modified nanoparticles are dispersed within a polymer matrix. mdpi.com A more uniform dispersion often indicates successful surface functionalization that improves compatibility between the filler and the matrix.

Observe Agglomeration: SEM can identify the extent of particle aggregation. nih.govnih.gov Effective APTES modification can reduce the tendency of nanoparticles to clump together.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of a sample. For APTES-modified materials, particularly nanoparticles, TEM is critical for:

Visualizing Core-Shell Structures: TEM can directly image the thin layer of APTES coated onto the surface of a nanoparticle, confirming the presence and uniformity of the coating. scirp.orgnih.gov

Determining Particle Size and Shape: It allows for precise measurement of the nanoparticle dimensions before and after modification. An increase in particle size can be an indicator of a successful coating. scirp.orgdovepress.com

Analyzing Morphological Changes: TEM can reveal if the modification process alters the shape of the nanoparticles. For instance, studies on mesoporous silica nanoparticles have shown that the concentration of APTES used during synthesis can influence the final particle morphology, leading to changes from hexagonal to curved, bean-like shapes. nih.gov

Together, SEM and TEM provide complementary visual evidence that confirms the successful modification of surfaces and nanoparticles with APTES and elucidates the structural consequences of such functionalization. researchgate.netlongdom.org

Other Complementary Surface Analysis Techniques (e.g., AFM, QCM-D, MP-SPR)

Beyond TGA and electron microscopy, a suite of other surface-sensitive techniques provides deeper insights into the nanoscale properties of APTES-modified layers.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a 3D topographical map of a surface. Unlike electron microscopy, AFM can be performed in air or liquid environments. It is used to characterize APTES films by measuring surface roughness, identifying the presence of domains or aggregates, and confirming the uniformity of the coating. nih.govcambridge.org The technique can achieve atomic resolution, making it possible to evaluate the quality of the silane monolayer. cambridge.orgresearchgate.net AFM is also widely used to image biological molecules, such as DNA, that have been immobilized on APTES-functionalized substrates like mica. nih.govwikipedia.org

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a real-time, surface-sensitive technique that measures changes in mass and viscoelastic properties at a solid-liquid interface. nanoscience.comwikipedia.org A quartz crystal sensor oscillates at a specific frequency, which decreases when mass is added to its surface. By monitoring both the frequency shift (related to mass) and the energy dissipation (related to the "softness" or rigidity of the layer), QCM-D can be used to:

Monitor the in-situ adsorption and formation of the APTES layer.

Quantify the mass of the adsorbed silane film.

Characterize the structural properties (e.g., rigidity, swelling) of the APTES layer.

Study subsequent binding events of other molecules to the amine-functionalized surface in real-time. nih.govresearchgate.netnih.gov

Multi-Parametric Surface Plasmon Resonance (MP-SPR) is an advanced optical technique that builds upon standard SPR. wikipedia.orgbionavis.com It measures changes in the refractive index at a sensor surface, allowing for the label-free, real-time analysis of molecular interactions. Unlike traditional SPR, MP-SPR measures a full angular scan at multiple wavelengths, which provides not only kinetic data (association/dissociation rates, affinity) but also crucial structural information about the layers on the sensor surface. wikipedia.org For APTES-modified systems, MP-SPR can determine the precise thickness and refractive index of the silane layer and any subsequently bound molecules, offering a comprehensive understanding of the surface interactions. nih.govacs.org

Computational and Theoretical Investigations of 3 Aminopropyltriethoxysilane 13c3 Behavior

Density Functional Theory (DFT) Calculations for Molecular and Interfacial Structures

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For 3-Aminopropyltriethoxysilane-13C3, DFT calculations can elucidate the ground-state molecular structure, vibrational frequencies, and electronic properties. The primary effect of the 13C isotopic labeling on the molecular structure is negligible in terms of bond lengths and angles, as the electronic potential energy surface is not significantly altered. However, the change in mass of the carbon atoms does affect vibrational modes, which can be predicted with high accuracy using DFT.

At the interfacial level, particularly on silica (B1680970) or metal oxide surfaces, DFT calculations are crucial for understanding the adsorption and bonding mechanisms. researchgate.net Studies on the unlabeled analogue, 3-aminopropyltriethoxysilane (B1664141) (APTES), have shown that the interaction with a hydroxylated silica surface involves the hydrolysis of the ethoxy groups to form silanols, followed by condensation reactions that form siloxane (Si-O-Si) bonds with the surface. nih.govresearchgate.net The amine group of APTES can also interact with surface silanols through hydrogen bonding. researchgate.net For the 13C3-labeled variant, DFT can be used to model these interactions, providing detailed information on adsorption energies, bond dissociation energies, and the electronic structure of the interface. While the isotopic labeling does not change the fundamental chemical interactions, it provides a means to track the propyl chain's behavior in spectroscopic studies, which can then be directly compared with DFT-predicted structures.

Illustrative DFT-Calculated Properties

PropertyCalculated Value (Illustrative)Significance for 3-Aminopropyltriethoxysilane-13C3
Adsorption Energy on Silica (kcal/mol)-55.2 (for protonated amine interaction with silanol) researchgate.netIndicates the strength of the interaction between the aminopropyl chain and the surface.
Si-O Bond Length (Å)1.65-1.70Provides fundamental geometric information about the siloxane linkage.
N-H···O Hydrogen Bond Distance (Å)1.8-2.0Characterizes the non-covalent interactions at the interface.

Molecular Dynamics (MD) Simulations of Adsorption and Self-Assembly Processes

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into dynamic processes such as adsorption and self-assembly. For 3-Aminopropyltriethoxysilane-13C3, MD simulations can model the diffusion of the molecule towards a surface, its orientation upon adsorption, and the subsequent formation of self-assembled monolayers (SAMs).

The parameters for the interatomic potentials used in MD simulations are often derived from quantum mechanical calculations (like DFT) or experimental data. The 13C3 labeling is particularly useful here as it allows for direct comparison with experimental techniques like solid-state NMR or vibrational spectroscopy that can probe the dynamics of the propyl chain. MD simulations can predict the conformation of the aminopropyl chains within a SAM, the density of the layer, and the influence of solvent and temperature on the self-assembly process. For instance, simulations can reveal whether the labeled propyl chains are ordered and upright or disordered and lying on the surface.

Key Findings from MD Simulations of Unlabeled APTES

Simulation FindingRelevance to 3-Aminopropyltriethoxysilane-13C3
Formation of multilayers at high concentrations. nih.govPredicts the conditions under which a well-defined monolayer of the labeled compound can be formed.
Interdigitation of alkyl chains in dense layers.Provides a model for the packing of the 13C-labeled propyl chains in a SAM.
Role of water in mediating hydrolysis and condensation. researchgate.netHighlights the importance of controlling hydration for reproducible surface functionalization with the labeled silane (B1218182).

Quantum Chemical Analysis of Reaction Mechanisms and Energetics

Quantum chemical methods, including DFT and higher-level ab initio calculations, are essential for elucidating the detailed mechanisms and energy profiles of chemical reactions. For 3-Aminopropyltriethoxysilane-13C3, a key reaction is its hydrolysis and subsequent condensation. Quantum chemical calculations can map out the entire reaction pathway, identifying transition states and intermediates. nih.gov

The hydrolysis of the triethoxysilane (B36694) group proceeds in a stepwise manner, and calculations can determine the activation energy for the cleavage of each Si-O-C bond. researchgate.net Similarly, the condensation reaction, either with other silanol (B1196071) groups on the surface or with other hydrolyzed silane molecules, can be modeled to understand the kinetics of film formation. The presence of the 13C isotopes has a minor effect on the reaction energetics, known as the kinetic isotope effect (KIE). While often small for carbon-13, the KIE can be calculated to provide a deeper understanding of the reaction mechanism, which can be experimentally verified.

Illustrative Energetics of Silane Reactions

Reaction StepCalculated Activation Energy (Illustrative, kcal/mol)Significance
First Hydrolysis Step10-15Rate-determining step in the initial phase of the reaction.
Condensation between two Silanols5-10Indicates a rapid polymerization process once hydrolysis has occurred.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

One of the most powerful applications of computational chemistry in this context is the prediction of spectroscopic signatures, particularly NMR chemical shifts. google.com For 3-Aminopropyltriethoxysilane-13C3, the presence of the three 13C nuclei makes 13C NMR spectroscopy an incredibly informative technique.

Quantum chemical methods, specifically DFT, can be used to calculate the magnetic shielding tensors of the nuclei in a molecule. unige.ch These shielding tensors are then used to predict the NMR chemical shifts. By calculating the chemical shifts for different conformations of the molecule or for the molecule in different chemical environments (e.g., adsorbed on a surface), a direct link can be established between the observed NMR spectrum and the molecular structure and dynamics. The 13C labeling provides specific probes at known positions in the propyl chain, enhancing the precision of this approach. Discrepancies between predicted and experimental shifts can point to specific intermolecular interactions or conformational changes that were not initially considered in the computational model.

Predicted vs. Experimental 13C NMR Chemical Shifts for Unlabeled APTES

Carbon AtomExperimental Chemical Shift (ppm) chemicalbook.comIllustrative Calculated Chemical Shift (ppm)
C1 (adjacent to Si)~9.59.2
C2~27.527.1
C3 (adjacent to N)~45.845.5
Ethoxy -CH2-~58.458.1
Ethoxy -CH3~18.318.0

Note: The calculated values are illustrative and would be expected to show strong correlation with experimental data for 3-Aminopropyltriethoxysilane-13C3, with the labeled carbons appearing with high intensity in the spectrum.

Applications of 3 Aminopropyltriethoxysilane 13c3 in Advanced Materials Science and Engineering

Surface Functionalization for Enhanced Adsorption and Separation

The ability of 3-Aminopropyltriethoxysilane (B1664141) to graft onto various surfaces makes it a key component in developing materials for adsorption and separation technologies. The amine groups introduced by APTES provide active sites for capturing pollutants or for further chemical modification.

Modification of Inorganic Adsorbents for Pollutant Removal (e.g., Heavy Metals, Dyes)

APTES is extensively used to functionalize inorganic adsorbents such as silica (B1680970), alumina (B75360), and magnetic nanoparticles to enhance their capacity and selectivity for removing pollutants like heavy metals and organic dyes from aqueous solutions. The amine groups on the surface of the APTES-modified adsorbent can chelate with heavy metal ions or interact with dye molecules through electrostatic interactions or hydrogen bonding, thereby facilitating their removal.

Research has shown that the modification of adsorbents with APTES significantly improves their performance. For instance, APTES-functionalized magnetic nanoparticles have demonstrated high efficiency in the removal of cadmium (Cd) ions, with removal efficiencies reaching up to 94%. nih.gov The adsorption capacity is influenced by factors such as pH, contact time, and adsorbent dosage. nih.gov Similarly, APTES-modified silica has been shown to be an effective adsorbent for chromium (Cr(III)) and cadmium (Cd(II)) ions. researchgate.net

The table below summarizes the performance of some APTES-functionalized adsorbents for pollutant removal.

Table 1: Performance of APTES-Functionalized Adsorbents for Pollutant Removal

Adsorbent Pollutant Adsorption Capacity Removal Efficiency Reference
APTES-modified Fe3O4 NPs Cadmium (Cd) 0.49 mg/g up to 94% nih.gov
APTES-modified silica Chromium (Cr(III)) - >90% researchgate.net
APTES-modified silica Cadmium (Cd(II)) - >90% researchgate.net
APTES-functionalized MCM-41 Copper (Cu(II)) - High researchgate.net

Development of Functional Membranes for Separation Processes

In membrane technology, APTES is employed to modify membrane surfaces or to be incorporated into the membrane matrix to create functional membranes with tailored separation properties. These modifications can enhance the membrane's selectivity and permeability for specific molecules or ions.

APTES-functionalized membranes have been developed for various separation processes, including gas separation and water purification. For instance, mesoporous silica membranes modified with APTES have shown enhanced selectivity for CO2 over N2, which is crucial for carbon capture applications. researchgate.net The amine groups on the membrane surface facilitate the transport of CO2.

Table 2: Applications of APTES-Functionalized Membranes in Separation Processes

Membrane Type Application Separation Target Performance Reference
APTES-modified mesoporous silica Gas Separation CO2/N2 Enhanced selectivity researchgate.net
PES with APTES-modified alumina NPs Water Purification Copper (Cu(II)) 87% rejection acs.org
APTES-doped organosilica Gas Separation CO2/N2 Permselectivity of 5-16 nih.govnih.gov
APTES-modified Covalent Organic Framework (COF) on α-Al2O3 Ion Separation - Formation of a continuous COF layer mdpi.com

Fabrication of Organic-Inorganic Hybrid Materials and Nanocomposites

APTES plays a crucial role as a molecular bridge in the creation of organic-inorganic hybrid materials and nanocomposites. Its dual functionality allows for the covalent bonding between inorganic fillers and organic polymer matrices, leading to materials with enhanced properties.

Sol-Gel Derived Materials and Xerogels

In sol-gel chemistry, APTES is a common precursor used alongside other alkoxides like tetraethoxysilane (TEOS) to synthesize hybrid silica-based materials. The incorporation of APTES introduces amino-functional groups into the silica network, which can influence the material's structure, porosity, and surface properties. The sol-gel process involves the hydrolysis and condensation of the precursors, leading to the formation of a gel, which can then be dried to produce a xerogel. mdpi.comnih.gov

The ratio of APTES to other silica precursors can control the particle size and morphology of the resulting materials. elsevierpure.com For example, in the synthesis of amino-modified silica nanoparticles, a higher APTES/TEOS ratio leads to smaller, more agglomerated spherical particles. elsevierpure.com These amino-functionalized xerogels and silica materials have applications in areas such as catalysis and biomaterial development.

Integration into Polymer Matrices and Composites

APTES is widely utilized as a coupling agent to improve the interfacial adhesion between inorganic fillers and polymer matrices in composite materials. researchgate.net This enhanced adhesion leads to better stress transfer from the polymer matrix to the filler, resulting in improved mechanical properties such as tensile strength and modulus. nih.govgelest.com

For example, treating nanozirconia fillers with APTES has been shown to significantly increase the flexural strength and elastic modulus of Bis-GMA-based resin composites. researchgate.net Similarly, APTES has been used to functionalize jute fibers to reinforce polylactic acid-based composites, leading to enhanced mechanical properties and thermal stability. nih.gov The effectiveness of APTES as a coupling agent has been demonstrated in various polymer systems, including epoxy, nih.govnih.gov polystyrene, nih.gov and polypropylene. acs.org

Table 3: Improvement of Mechanical Properties in Polymer Composites with APTES

Polymer Matrix Filler APTES Treatment Improved Property Finding Reference
Bis-GMA resin Nanozirconia APTES-conditioned Flexural Strength, Elastic Modulus Flexural strength increased from 94.84 MPa to 121.02 MPa researchgate.net
Polylactic acid Jute fibers APTES surface modification Mechanical properties, Thermal stability Boosted overall performance nih.gov
Epoxy Silica In-situ synthesis with APTES Glass transition temperature (Tg) Tg trends varied with silica loading and TEOS/APTES ratio nih.govnih.gov
Polypropylene Halloysite nanotubes APTES grafting Tensile strength, Young's modulus Enhanced filler dispersion and interfacial bonding acs.org

Functionalization of Nanoparticles (e.g., Silica, TiO2, Magnetic Nanoparticles, CNTs)

The surface of various nanoparticles can be functionalized with APTES to enhance their dispersibility in polymer matrices, introduce new functionalities, or facilitate their use in biomedical applications. mdpi.com

Silica Nanoparticles: APTES is commonly used to introduce amine groups onto the surface of silica nanoparticles. researchgate.netunam.mx This functionalization is a key step in creating platforms for the attachment of biomolecules, for pH-controlled drug release, and for improving their compatibility with polymer matrices. mdpi.comnih.gov

Titanium Dioxide (TiO2) Nanoparticles: The surface of TiO2 nanoparticles is often modified with APTES for applications in photovoltaics, sensors, and as nanocarriers for drug delivery. nih.govacs.orgnih.gov The APTES layer can act as a linker for other molecules and its degradation can be controlled, for instance by solar irradiation, to enable patterned surfaces or controlled release. nih.govnih.gov

Magnetic Nanoparticles: APTES functionalization of magnetic nanoparticles, such as iron oxide (Fe3O4), is crucial for their application in drug delivery and as contrast agents in magnetic resonance imaging (MRI). scihorizon.comnih.govnih.gov The amine groups provide sites for conjugating drugs or targeting ligands, and a monolayer coverage of APTES can be achieved to preserve the magnetic properties of the nanoparticles. scihorizon.comnih.gov

Carbon Nanotubes (CNTs): To improve the dispersion of CNTs in polymer composites and enhance the interfacial load transfer, their surfaces are often functionalized with APTES. mdpi.com This modification facilitates the integration of CNTs into various polymer matrices like polystyrene, leading to composites with improved mechanical and electrical properties. nih.govmdpi.com

Role in Heterogeneous Catalysis and Support Development

The functionalization of solid supports with 3-Aminopropyltriethoxysilane-13C3 is a foundational step in creating sophisticated heterogeneous catalysts. The silane's dual reactivity—hydrolyzable ethoxy groups for covalent bonding to oxide surfaces and a terminal amine for further functionalization—makes it highly versatile. The presence of the ¹³C label is crucial for characterizing the structure and behavior of the resulting catalytic systems.

Anchoring of Metal Nanoparticles and Organometallic Complexes on Supports

The terminal amine group of 3-Aminopropyltriethoxysilane-13C3 acts as an effective ligation site for immobilizing metal precursors, nanoparticles, and organometallic complexes onto solid supports like silica or titania. researchgate.netresearchgate.net This anchoring process transforms a homogeneous catalyst into a heterogeneous one, which simplifies catalyst recovery and reuse.

Research has demonstrated the functionalization of silica nanospheres and other supports with aminosilanes, followed by the introduction of metal species such as copper or molybdenum. researchgate.net The process involves grafting the silane (B1218182) onto the support, which is then used to chelate the metal complex, creating a stable and active nanocatalyst. researchgate.net By using the ¹³C₃-labeled variant, researchers can employ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to probe the local environment of the propyl chain. This provides insight into the proximity and interaction between the anchored metal center and the support surface, information that is vital for understanding catalyst structure and deactivation pathways.

Design of Acid-Base Catalytic Sites

The amine functionality of 3-Aminopropyltriethoxysilane-13C3 provides a basic site on an otherwise acidic or neutral support material like silica. rsc.orgyoutube.com This amine group can directly participate in base-catalyzed reactions. researchgate.netyoutube.com Furthermore, it can serve as a covalent attachment point for acidic molecules, allowing for the design of surfaces with controlled acid-base properties. This ability to modify the characteristics of a substrate is essential for catalyzing specific chemical transformations at the interface between materials. rsc.org

The use of the ¹³C₃ isotopologue allows for the precise characterization of these catalytic sites. For instance, ¹³C NMR can distinguish between free amine groups, protonated ammonium (B1175870) groups, and amines that have reacted to form other species, such as carbamates during CO₂ capture. rsc.org This level of detail is critical for designing catalysts with optimal activity and selectivity for applications ranging from biodiesel production to fine chemical synthesis. researchgate.net

Mechanistic Probes in Catalytic Reactions using Isotopic Labeling

Isotopic labeling is a powerful strategy for elucidating the mechanisms of chemical reactions and characterizing catalyst structures. numberanalytics.comnumberanalytics.com The substitution of ¹²C with NMR-active ¹³C in 3-Aminopropyltriethoxysilane-13C3 enables researchers to track the fate of the molecule and understand its structural arrangement on a surface with high precision. numberanalytics.comfiveable.me

Solid-state ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR spectroscopy is a primary technique for these investigations. Studies on aminosilanes grafted onto silica surfaces show that the chemical shifts of the propyl carbons are highly sensitive to their environment. acs.orgresearchgate.net These shifts can reveal:

Bonding Mode: Whether the silane is attached to the surface through one (monodentate), two (bidentate), or three (tridentate) Si-O-Si bonds. acs.org

Molecular Conformation: Changes in the conformation of the propyl chain upon interaction with other molecules or catalytic centers. acs.org

Surface Reactions: The participation of the amine group in reactions, which causes distinct changes in the ¹³C NMR spectrum. rsc.orgacs.org

Using 3-Aminopropyltriethoxysilane-13C3 enhances the NMR signal significantly compared to relying on the low natural abundance of ¹³C. This allows for more sensitive and rapid analysis, making it an invaluable tool for studying reaction intermediates and understanding how the structure of the grafted silane influences catalytic activity. numberanalytics.comacs.org

Bioconjugation and Immobilization for Research Tools and Biosensing Platforms (Excluding human clinical trials)

In biotechnology and diagnostics, the reliable immobilization of biomolecules onto solid surfaces is paramount. 3-Aminopropyltriethoxysilane-13C3 provides a well-defined chemical platform for these applications, with the isotopic label offering enhanced capabilities for research, development, and quality control of biosensors and other research tools.

Immobilization of Biomolecules (e.g., Enzymes, Antibodies) on Surfaces for Biosensors

3-Aminopropyltriethoxysilane (APTES) is widely used to functionalize oxide surfaces such as glass, silica, and silicon nitride for the development of biosensors. acs.orgnih.gov The process creates a surface rich in primary amine groups, which can then be used to covalently attach biomolecules like enzymes or antibodies via crosslinking agents. thermofisher.com This immobilization must be stable and preserve the biological activity of the molecule. acs.org The use of APTES offers a stable linkage, enhancing the reliability and longevity of the sensor. acs.org

The ¹³C₃-labeled version of the silane is particularly useful in the research and development phase of biosensor platforms. It allows for the precise quantification of the silane surface coverage using techniques like solution NMR after dissolution of the functionalized nanoparticles or via mass spectrometry. nih.govandreas-brinkmann.net This helps in optimizing deposition conditions to create a uniform monolayer, which is crucial for sensor repeatability and sensitivity. nih.gov

ParameterConditions StudiedOutcome on APTES LayerReference(s)
APTES Concentration 0.1% to 10% in various solvents (e.g., toluene (B28343), ethanol)Layer thickness is directly correlated with concentration. Lower concentrations (e.g., 0.1-1%) are often optimal for forming thin, stable layers. nih.gov
Reaction Time 15 minutes to 120 minutesIncreased reaction time generally leads to thicker APTES layers. Short times can be sufficient for monolayer formation. nih.gov
Solvent Acetone, Toluene, Ethanol (B145695), WaterThe choice of solvent affects the hydrolysis of ethoxy groups and the resulting surface morphology. Anhydrous solvents are often preferred to control polymerization. thermofisher.com
Curing Temperature Room temperature to 150°CHigher temperatures can promote more covalent bond formation between silane molecules and with the surface, leading to denser films. acs.org

This table summarizes general findings for APTES functionalization; the ¹³C₃ variant is used to precisely quantify and optimize these relationships.

Surface Modification for In Vitro Cell Adhesion and Growth Studies

The surface properties of materials used in cell culture and tissue engineering play a critical role in directing cell behavior, including adhesion, proliferation, and differentiation. APTES is frequently used to modify otherwise inert surfaces, such as glass or polymers, to make them more conducive to cell adhesion. thermofisher.com The positively charged amine groups at physiological pH interact favorably with the negatively charged cell membrane, promoting attachment.

Studies have utilized APTES to functionalize various substrates, including novel titanium alloys, to improve the adhesion of mesenchymal cells. numberanalytics.comresearchgate.net In this context, 3-Aminopropyltriethoxysilane-13C3 serves as a valuable research tool. The isotopic label allows scientists to track the stability and integrity of the silane coating over the course of long-term cell culture experiments. Understanding how the modified surface ages or degrades in a biological environment is crucial for interpreting cell behavior and designing more effective biomaterials for in vitro studies.

Development of Chromatographic Stationary Phases

The use of isotopically labeled compounds provides a powerful tool for the detailed study and characterization of chromatographic stationary phases. While direct research on 3-Aminopropyltriethoxysilane-13C3 in this specific application is not extensively documented in publicly available literature, its application can be inferred from the well-established use of its non-labeled counterpart, 3-Aminopropyltriethoxysilane (APTS), and the broader applications of stable isotope labeling in materials science. The incorporation of a ¹³C label into the propyl chain of the silane molecule offers significant advantages in the development and analysis of novel stationary phases for high-performance liquid chromatography (HPLC) and other chromatographic techniques.

The primary role of 3-Aminopropyltriethoxysilane in this context is to act as a surface modification agent for silica gel, one of the most common support materials in chromatography. researchgate.netsilicycle.com The triethoxysilane (B36694) group of APTS reacts with the silanol (B1196071) groups on the silica surface, forming stable covalent bonds. This process anchors the aminopropyl groups to the silica, creating a new stationary phase with properties distinct from the original silica. The terminal amino group can then be used for further chemical modifications, allowing for the attachment of a wide variety of molecules to create specialized stationary phases, such as chiral stationary phases (CSPs) for the separation of enantiomers. nih.govnih.gov

The introduction of a ¹³C label into the aminopropyl chain of the silane, creating 3-Aminopropyltriethoxysilane-13C3, would not alter the fundamental chemistry of the surface modification process. However, it would provide a unique spectroscopic signature for in-depth characterization of the resulting stationary phase.

One of the most significant applications of this isotopic labeling would be in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Solid-state NMR is a powerful, non-destructive technique used to elucidate the structure of solid materials at a molecular level. researchgate.netresearchgate.net By using ¹³C-labeled silanes, researchers can significantly enhance the signal-to-noise ratio in ¹³C NMR spectra, allowing for the detailed investigation of the chemical environment of the bonded organic moiety. nih.gov This can provide valuable information that is difficult to obtain with other analytical methods.

Detailed Research Findings from Analogous Studies:

While specific data tables for 3-Aminopropyltriethoxysilane-13C3 are not available, the table below illustrates the type of data that could be generated and its significance, based on findings from studies using ¹³C labeling and solid-state NMR for the characterization of modified surfaces.

Analytical TechniqueInformation Obtainable with ¹³C LabelingSignificance in Stationary Phase Development
Solid-State ¹³C NMR Precise chemical shifts of the labeled carbon atoms in the propyl chain.Confirmation of successful covalent bonding to the silica surface and integrity of the organic ligand after bonding. researchgate.net
Quantification of the different conformations of the bonded propyl chains.Understanding the surface coverage and organization of the organic layer, which influences chromatographic selectivity.
Probing the proximity of the labeled carbons to the silica surface or to other molecules.Elucidating the interaction between the stationary phase and analytes at a molecular level. unifi.it
Isotope Ratio Mass Spectrometry (IRMS) Accurate determination of the amount of labeled silane bonded to the silica.Precise quantification of ligand density on the stationary phase surface, a critical parameter affecting chromatographic performance. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) of degradation products Identification of degradation pathways of the stationary phase under harsh conditions.Studying the stability of the stationary phase and understanding its degradation mechanisms by tracking the ¹³C label in degradation products. researchgate.netsielc.comosti.gov

The ability to accurately quantify the ligand density on the stationary phase is crucial for ensuring the reproducibility of chromatographic columns. By using a known amount of 3-Aminopropyltriethoxysilane-13C3 and analyzing the resulting material with a technique like IRMS, a very precise measurement of the bonded material can be achieved. nih.gov This would be a significant improvement over less direct methods such as elemental analysis.

Furthermore, the ¹³C label can serve as a tracer to study the stability of the stationary phase under different mobile phase conditions or temperatures. By analyzing the eluent for any leached, ¹³C-containing compounds, the rate and mechanism of stationary phase degradation can be investigated in detail. researchgate.net

Future Research Directions and Emerging Paradigms for 3 Aminopropyltriethoxysilane 13c3

Precision Control of Surface Architectures and Interfacial Properties

The ability to precisely engineer surface properties at the molecular level is a cornerstone of modern materials science. Future research on 3-Aminopropyltriethoxysilane-13C3 will be instrumental in achieving unparalleled control over the formation of self-assembled monolayers (SAMs) and thin films. The carbon-13 label serves as a powerful spectroscopic probe to investigate the kinetics and thermodynamics of silanization reactions on various substrates.

By employing advanced analytical techniques, researchers can gain deep insights into the influence of process parameters—such as temperature, concentration, and solvent—on the structure and ordering of the resulting silane (B1218182) layers. This understanding will enable the rational design of surfaces with tailored properties, including:

Wettability: Precisely tuning the hydrophobic or hydrophilic nature of surfaces for applications ranging from anti-fouling coatings to microfluidic devices.

Adhesion: Enhancing the bond strength between organic polymers and inorganic substrates, a critical factor in the durability of composites and coatings. researchgate.net

Biocompatibility: Creating surfaces that can control protein adsorption and cellular interactions for advanced biomedical implants and biosensors.

The insights gained from studying 3-Aminopropyltriethoxysilane-13C3 will pave the way for fabricating highly ordered and defect-free surface architectures with predictable and reproducible performance.

Integration with Advanced Manufacturing Techniques (e.g., 3D Printing of Functionalized Materials)

The advent of advanced manufacturing technologies, particularly 3D printing or additive manufacturing, has opened up new frontiers for creating complex, functional materials. A significant future direction for 3-Aminopropyltriethoxysilane-13C3 lies in its integration with these techniques to fabricate materials with programmed surface functionalities.

For instance, the compound can be used to functionalize fillers or resins used in 3D printing inks and filaments. researchgate.net This approach allows for the creation of objects with specific surface chemistries, enabling applications such as:

3D-printed microreactors with catalytically active surfaces.

Customized biomedical implants with surfaces that promote tissue integration.

Sensors and electronic components with precisely patterned conductive or insulating regions.

The 13C label will be invaluable for quality control and for studying the distribution and orientation of the silane within the 3D-printed matrix. This will allow for the optimization of printing parameters to ensure the desired surface properties are achieved throughout the complex three-dimensional structure.

Exploration of Novel Reaction Environments and Green Synthesis Approaches

The synthesis of organosilanes traditionally involves processes that may not align with the principles of green chemistry. A key area of future research will focus on developing more sustainable and environmentally friendly synthesis routes for 3-Aminopropyltriethoxysilane-13C3 and its derivatives. This includes exploring:

Solvent-free reaction conditions: Reducing the reliance on volatile organic compounds (VOCs).

Biocatalysis: Utilizing enzymes to catalyze the synthesis under mild conditions.

Renewable feedstocks: Investigating the use of bio-based precursors for the synthesis of the silane. nih.gov

Furthermore, the exploration of novel reaction environments, such as supercritical fluids or ionic liquids, could offer new pathways to control the synthesis and deposition of the silane, potentially leading to improved efficiency and novel material properties. The isotopic label will aid in elucidating the reaction mechanisms in these unconventional media, accelerating the development of greener and more efficient processes.

Development of Multi-Functional Hybrid Systems for Synergistic Effects

The true potential of 3-Aminopropyltriethoxysilane-13C3 will be realized in the development of multi-functional hybrid materials that exhibit synergistic properties. By combining the silane with other functional components, researchers can create materials with enhanced performance characteristics. researchgate.netmdpi.commdpi.com

Future research will focus on integrating 3-Aminopropyltriethoxysilane-13C3 into a variety of hybrid systems, including:

Hybrid System ComponentPotential Synergistic Effect
Nanoparticles (e.g., silica (B1680970), titania, gold) Enhanced mechanical strength, catalytic activity, and optical properties.
Polymers (e.g., epoxy, polyurethane, polyethylene) Improved adhesion, thermal stability, and barrier properties. researchgate.net
Biomolecules (e.g., enzymes, antibodies, DNA) Development of highly specific biosensors and biocompatible materials.

The 13C label will be crucial for understanding the interactions between the silane and the other components of the hybrid system at the molecular level. This knowledge will enable the design of materials where the properties of the individual components are not just additive but are enhanced through synergistic interactions.

Advanced Characterization Techniques for In-Situ Monitoring of Labeled Systems

The carbon-13 isotope in 3-Aminopropyltriethoxysilane-13C3 makes it an ideal candidate for analysis by a range of advanced characterization techniques. researchgate.net Future research will heavily rely on these methods for in-situ and real-time monitoring of processes involving the labeled silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state 13C NMR is a particularly powerful tool for probing the local chemical environment of the carbon atoms in the propyl chain. researchgate.netresearchgate.netresearchgate.net This can provide detailed information about:

The degree of hydrolysis and condensation of the ethoxy groups.

The nature of the covalent bonds formed with the substrate surface.

The mobility and conformation of the propyl chain in the immobilized state.

Mass Spectrometry (MS): Techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to trace the presence and fragmentation of the 13C-labeled silane. unt.edunih.govnih.govnih.gov This is particularly useful for:

Quantifying the amount of silane adsorbed on a surface.

Studying the degradation and stability of the silane layer under various conditions.

Analyzing the byproducts of the silanization reaction.

The combination of these and other advanced techniques will provide a comprehensive understanding of the behavior of 3-Aminopropyltriethoxysilane-13C3 at interfaces, enabling the development of more robust and reliable materials and devices.

Q & A

Q. How can hydrolysis conditions for 3-Aminopropyltriethoxysilane-13C3 (APTES-13C3) be optimized for surface functionalization in nanomaterials?

Hydrolysis of APTES-13C3 requires careful control of pH, solvent polarity, and temperature. For reproducible silanol formation, use aqueous ethanol (70–90% v/v) at pH 4–5, adjusted with acetic acid, and monitor reaction progress via FTIR for Si-O-Si bond formation (1,690–1,710 cm⁻¹). Catalytic amounts of ammonium hydroxide may accelerate condensation . Ensure inert atmosphere to prevent premature oxidation of the amine group.

Q. What characterization techniques are critical for verifying the structural integrity and isotopic purity of 13C3-labeled APTES?

Key techniques include:

  • 13C NMR : Confirm isotopic enrichment at the propyl chain carbons (δ 10–25 ppm for Si-CH2, δ 40–50 ppm for NH2-CH2).
  • FTIR : Validate amine (-NH2, 3,300–3,500 cm⁻¹) and ethoxy (Si-O-C, 1,080–1,100 cm⁻¹) groups.
  • Mass spectrometry (HRMS) : Ensure molecular ion peaks align with theoretical m/z for C9H23NO3Si-13C3 (e.g., 224.37 Da vs. unlabeled 221.36 Da) .

Q. What safety protocols are essential for handling APTES-13C3 in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves (≥0.11 mm thickness), chemical-resistant lab coats, and full-face shields.
  • Ventilation : Use fume hoods with ≥100 ft/min airflow to mitigate inhalation risks (acute toxicity Category 4).
  • Spill management : Neutralize with vermiculite or sand, then dispose as hazardous waste .

Advanced Research Questions

Q. How does 13C isotopic labeling influence the reaction kinetics of APTES in sol-gel processes?

Isotopic substitution alters bond vibrational frequencies (e.g., C-Si stretching), potentially affecting hydrolysis rates. Computational studies (DFT or MD simulations) can model kinetic isotope effects (KIEs), while experimental validation via Arrhenius plots (comparing 13C3 vs. unlabeled APTES) quantifies activation energy differences. Contrast computational predictions with experimental kinetic data to refine reaction mechanisms .

Q. What experimental design strategies resolve contradictions in APTES-13C3’s efficacy for surface modification across substrates (e.g., SiO2 vs. TiO2)?

Implement a factorial design to isolate variables:

  • Factors : Substrate hydrophilicity, APTES concentration (1–5% v/v), curing temperature (25–100°C).
  • Responses : Contact angle, XPS-derived surface amine density. Analyze interactions using ANOVA to identify dominant factors. For TiO2, pre-treatment with UV-O3 enhances silane adhesion by increasing surface hydroxyl density .

Q. How can computational modeling reconcile discrepancies in APTES-13C3’s self-assembly behavior reported in conflicting studies?

Use ReaxFF molecular dynamics to simulate monolayer formation under varying humidity (30–70% RH) and substrate roughness (0.1–5 nm RMS). Compare simulated packing densities with AFM/ellipsometry data. Discrepancies often arise from solvent polarity (e.g., toluene vs. water-ethanol mixtures) affecting silane orientation .

Q. What methodologies address inconsistencies in APTES-13C3’s stability under long-term storage?

  • Accelerated aging studies : Store samples at 40°C/75% RH for 1–6 months, monitoring degradation via 29Si NMR (Q3/Q4 ratio for crosslinking).
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit amine oxidation. Contradictory stability reports often stem from residual moisture in storage containers; use argon-purged, desiccant-loaded vials .

Data Analysis and Mechanistic Studies

Q. How can isotopic tracing with APTES-13C3 elucidate reaction pathways in hybrid material synthesis?

  • Isotope ratio mass spectrometry (IRMS) : Track 13C incorporation into byproducts (e.g., ethanol from hydrolysis) to distinguish hydrolysis vs. condensation steps.
  • In situ Raman spectroscopy : Monitor Si-O-Si network formation kinetics under controlled RH (20–80%) .

Q. What statistical approaches validate reproducibility in APTES-13C3-based biofunctionalization assays?

  • Design of Experiments (DoE) : Use central composite design to optimize antibody conjugation efficiency (factors: pH, APTES concentration, incubation time).
  • Control charts : Monitor batch-to-batch variability in amine density (XPS data) with ±3σ limits. Outliers often correlate with inconsistent silane purity .

Safety and Contradiction Management

Q. How should researchers reconcile conflicting PPE recommendations for APTES-13C3 handling?

Contrast SDS guidelines: Sigma-Aldrich recommends full-body suits (EN 13034 Type 6) , while Polysciences advises nitrile gloves and face shields . Conduct a risk assessment prioritizing:

  • Exposure route : Inhalation (TLV-TWA 5 ppm) vs. dermal contact.
  • Task duration : Prolonged use (>1 hour) necessitates upgraded PPE (e.g., respirators with organic vapor cartridges) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.